1-(3-Aminophenyl)piperidine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-piperidin-1-ylaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;;/h4-6,9H,1-3,7-8,12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWZSEZMROZLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)piperidine dihydrochloride typically involves the reaction of 3-nitroaniline with piperidine under specific conditions. The nitro group is first reduced to an amine group, followed by the formation of the piperidine ring. The final product is then converted to its dihydrochloride salt form .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Aminophenyl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The compound’s effects are mediated through its binding to receptors or enzymes, altering their activity and leading to various physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Interactions
Piperidine derivatives with varied substituents exhibit distinct binding affinities and conformational behaviors. For example:
- 1-(3-Phenylbutyl)piperidine analogs (): These compounds show RMSD values >2.5 Å in docking studies due to hydrophobic substituents at position 4 of the piperidine ring. Their amine groups maintain salt bridges with Glu172, but larger substituents (e.g., compounds 37, 62) reorient the piperidine group into hydrophobic cavities near helices α4/α5, enhancing fit .
- This compound is used in research, with a molecular weight of 308.20 .
Table 1: Structural and Physical Properties
*Inferred from similar dihydrochloride salts.
Pharmacological Activity
- PARP Inhibitors (): Tertiary amines (e.g., compounds 15a, 15c) demonstrate superior poly(ADP-ribose) polymerase (PARP) inhibition compared to secondary amines. This suggests that the primary amine in this compound may require structural optimization for enhanced activity .
- AMPA Receptor Targeting (): Piperidine derivatives with benzodioxolyl groups (e.g., compound 5b) show anti-fatigue activity via AMPA receptor modulation. The 3-aminophenyl group could similarly engage with glutamate receptors but may differ in affinity .
Biological Activity
1-(3-Aminophenyl)piperidine dihydrochloride (CAS No. 138227-66-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an amino group on the aromatic phenyl moiety. This structural configuration is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 246.15 g/mol |
| CAS Number | 138227-66-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways involved in mood regulation and cognition.
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes related to neurodegenerative diseases, such as cholinesterase, which plays a role in Alzheimer's disease.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in vitro against various cancer cell lines, demonstrating cytotoxic effects that surpass those of standard chemotherapeutic agents.
- Case Study : In a study examining its effects on FaDu hypopharyngeal tumor cells, the compound exhibited enhanced cytotoxicity and induced apoptosis more effectively than the reference drug bleomycin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it possesses significant antibacterial properties against various strains of bacteria.
- Research Findings : A study indicated that derivatives of piperidine compounds, including this compound, demonstrated notable antimicrobial effects, warranting further investigation into their mechanisms and therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperidine or phenyl moieties can significantly alter its biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituents on Phenyl | Altered receptor binding affinity |
| Piperidine Ring Size | Impact on solubility and bioavailability |
Research Applications
This compound serves as a valuable scaffold in drug discovery. Its derivatives are being explored for:
- Neuroprotective Agents : Potential use in treating neurodegenerative diseases through cholinesterase inhibition.
- Anticancer Drugs : Development of more potent analogs targeting specific cancer pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(3-Aminophenyl)piperidine dihydrochloride with high purity?
- Methodological Answer : Synthesis should begin with optimizing reaction conditions (e.g., solvent, temperature, stoichiometry) using statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can identify critical parameters affecting yield and purity . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended, leveraging monoclinic crystallization behaviors observed in structurally similar piperidinium salts . Monitor purity via HPLC or NMR, ensuring residual solvents and byproducts are below 1% .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine X-ray crystallography (if single crystals are obtainable) with spectroscopic techniques. Crystallographic data for analogous hydrochloride salts (e.g., monoclinic space groups or ) provide reference metrics for unit cell parameters and hydrogen bonding patterns . Cross-validate with H/C NMR, comparing chemical shifts to computed spectra from quantum mechanical models (e.g., DFT) to resolve ambiguities in proton assignments .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods for all procedures to avoid inhalation of hydrochloride aerosols. Personal protective equipment (PPE) must include nitrile gloves and safety goggles, as dihydrochloride salts can cause severe skin/eye irritation . Waste should be neutralized with sodium bicarbonate before disposal in designated hazardous waste containers, following protocols for amine hydrochlorides .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization for this compound synthesis?
- Methodological Answer : Implement reaction path search algorithms (e.g., artificial force-induced reaction method) to map energy landscapes and identify low-barrier pathways . Couple this with machine learning to predict optimal solvent systems and catalysts. For instance, ICReDD’s integrated computational-experimental workflows reduce optimization time by 50% by prioritizing high-probability reaction conditions .
Q. How should researchers resolve contradictions between crystallographic and spectroscopic data for this compound?
- Methodological Answer : If X-ray data conflicts with NMR/IR results (e.g., unexpected tautomerism or protonation states), perform variable-temperature NMR to detect dynamic processes. Additionally, use synchrotron-based XRD to resolve disordered structures, and compare with quantum-mechanical simulations of solid-state vs. solution-phase conformers .
Q. What reactor design principles improve scalability for synthesizing this compound?
- Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer, particularly for exothermic protonation steps. Optimize mixing efficiency using dimensionless numbers (e.g., Reynolds number > 10,000) to ensure homogeneity. Membrane separation technologies (e.g., nanofiltration) can isolate the dihydrochloride salt directly from reaction mixtures, reducing downstream purification steps .
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Methodological Answer : Apply Marcus theory to electron-transfer steps in oxidation/reduction reactions involving the aminophenyl group. Use molecular dynamics simulations to model solvation effects during protonation, and validate with in-situ FTIR to track intermediate species . Integrate these with experimental kinetic data to refine reaction mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
